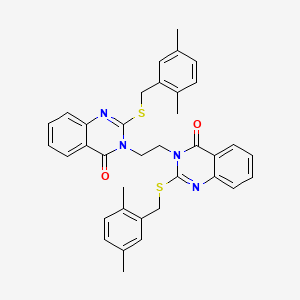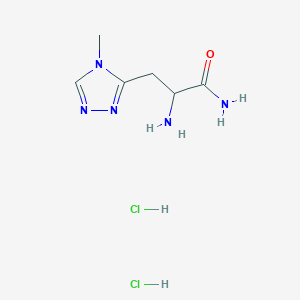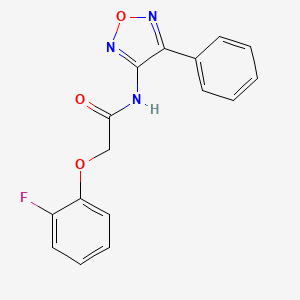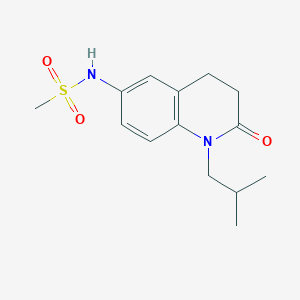
3,3'-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one), also known as EB-DABQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound, by virtue of its structural features, likely involves synthetic strategies and characterization similar to those used for quinazolinone derivatives. Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates and catalysts, and characterized using techniques like FT-IR, NMR, and elemental analysis. Such methodologies provide insights into the compound’s chemical properties and potential applications in material science or as precursors in pharmaceuticals (Khalida F. Al-azawi, 2016).
Antioxidant Studies
Quinazolinone derivatives have been studied for their potential as antioxidants. These compounds exhibit significant scavenging capacity against radicals, highlighting their potential in developing therapeutic agents or supplements to manage oxidative stress-related conditions (Khalida F. Al-azawi, 2016).
Insecticidal Efficacy
The insecticidal properties of novel bis quinazolinone derivatives, potentially related in structure to the compound of interest, have been evaluated, indicating their potential use in agricultural pest management (Manal M. El-Shahawi et al., 2016).
Antimicrobial Activity
Research into bisbenzimidazole-derived chelating agents shows significant antimicrobial activities against a range of bacterial and fungal strains, suggesting that structurally related compounds like "3,3'-(ethane-1,2-diyl)bis(2-((2,5-dimethylbenzyl)thio)quinazolin-4(3H)-one)" could also have potential applications in the development of new antimicrobial agents (N. Agh-Atabay et al., 2003).
Molecular Structure Studies
The molecular structure of quinazolinone derivatives is crucial in understanding their pharmacological potential and material properties. X-ray diffraction studies provide detailed insights into the molecular geometry, which is fundamental in the rational design of molecules for specific applications (S. Jain et al., 2000).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O2S2/c1-23-13-15-25(3)27(19-23)21-43-35-37-31-11-7-5-9-29(31)33(41)39(35)17-18-40-34(42)30-10-6-8-12-32(30)38-36(40)44-22-28-20-24(2)14-16-26(28)4/h5-16,19-20H,17-18,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMAQMXZGAWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC6=C(C=CC(=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)


![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)
![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)
![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)




